3-(3-Methylphenyl)morpholine hydrochloride
CAS No.:
Cat. No.: VC18060059
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 3-(3-methylphenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H |
| Standard InChI Key | CPJTWZXBVOQRRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2COCCN2.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a 3-methylphenyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biochemical applications. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 3-(3-methylphenyl)morpholine; hydrochloride |
| SMILES Notation | CC1=CC(=CC=C1)C2COCCN2.Cl |
| InChI Key | CPJTWZXBVOQRRA-UHFFFAOYSA-N |
The 3-methylphenyl group introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Ring Formation: Condensation of 3-methylbenzylamine with ethylene oxide or diethanolamine under acidic conditions to form the morpholine ring.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative protocol from patent literature describes using ethanol or methanol as solvents, with heating (60–80°C) to accelerate ring closure. Yields are moderate (50–70%), necessitating purification via recrystallization or column chromatography.
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance efficiency:
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Temperature Control: Maintained at 70–90°C to balance reaction rate and byproduct formation.
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Automation: Automated pH adjustment ensures consistent salt formation, critical for batch reproducibility .
Biological Activities and Mechanisms
Enzymatic Interactions
Morpholine derivatives are known to modulate enzyme activity. For example:
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Cytochrome P450 Inhibition: The nitrogen atom in the morpholine ring may coordinate with heme iron, potentially inhibiting CYP3A4 isoforms.
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Receptor Binding: Structural analogs exhibit affinity for serotonin (5-HT₂) and dopamine (D₂) receptors, suggesting possible CNS applications.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for dopamine reuptake inhibitors (e.g., GBR 12909 analogs). Its modular structure allows for functionalization at multiple positions:
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N-Substitution: Alkylation or acylation to enhance lipophilicity for blood-brain barrier penetration.
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Phenyl Ring Modification: Introduction of electron-withdrawing groups (e.g., -CF₃) to alter pharmacokinetics.
Material Science Applications
Morpholine derivatives are employed in:
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Ionic Liquids: As cations paired with bis(trifluoromethanesulfonyl)imide for electrolyte formulations.
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Polymer Additives: Enhancing thermal stability in polyurethane foams .
Future Research Directions
Target Identification
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Proteomic Studies: Use affinity chromatography to identify binding partners in human serum or cell lysates.
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Computational Modeling: Molecular docking simulations to predict interactions with kinase domains (e.g., EGFR, BRAF).
Process Optimization
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